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Compound of Interest

Compound Name: 1,1-Dimethoxyacetone

Cat. No.: B147526

Introduction

1,1-Dimethoxyacetone, a stable synthetic equivalent of methylglyoxal, serves as a versatile
C3 building block in the synthesis of various heterocyclic compounds.[1] In the field of
agrochemical research, it is a valuable precursor for the construction of the pyrazole scaffold, a
core component of numerous modern fungicides, particularly the succinate dehydrogenase
inhibitors (SDHIs). SDHI fungicides are a significant class of agrochemicals that are highly
effective against a broad spectrum of fungal pathogens.[2] The pyrazole carboxamide
functional group is a key toxophore in many of these commercial fungicides.

This document outlines the application of 1,1-dimethoxyacetone in the synthesis of a key
intermediate, ethyl 3-methyl-1H-pyrazole-4-carboxylate, and its subsequent conversion to a
model fungicidal pyrazole carboxamide. The protocols provided are representative of
established synthetic methodologies for this class of compounds.

Key Intermediate Synthesis: Ethyl 3-methyl-1H-
pyrazole-4-carboxylate

The synthesis of the pyrazole ring is achieved through a condensation reaction between a 1,2-
dicarbonyl equivalent, derived from 1,1-dimethoxyacetone, and a hydrazine, in the presence
of a C2 component to form the 4-carboxylate group.
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Experimental Protocol: Synthesis of Ethyl 3-methyl-1H-
pyrazole-4-carboxylate

Materials:

1,1-Dimethoxyacetone (=99%)

» Ethyl glyoxalate (50% solution in toluene)
e Hydrazine hydrate (=98%)

« Ethanol, absolute

» Hydrochloric acid, concentrated

e Sodium bicarbonate

o Ethyl acetate

e Magnesium sulfate, anhydrous

e Round-bottom flask

» Reflux condenser

e Magnetic stirrer with heating plate
e Separatory funnel

» Rotary evaporator

Procedure:

« In-situ generation of methylglyoxal: In a 250 mL round-bottom flask equipped with a
magnetic stirrer, dissolve 1,1-dimethoxyacetone (11.8 g, 0.1 mol) in ethanol (50 mL).

e Add concentrated hydrochloric acid (2 mL) dropwise while stirring. The solution is stirred at
room temperature for 1 hour to facilitate the hydrolysis of the acetal to methylglyoxal.
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» Reaction with ethyl glyoxalate: To the reaction mixture, add ethyl glyoxalate (50% solution in
toluene, 20.4 g, 0.1 mol).

e Cyclization with hydrazine: Cool the mixture in an ice bath. Slowly add hydrazine hydrate
(5.0 g, 0.1 mol) dropwise, ensuring the temperature does not exceed 20 °C.

 After the addition is complete, fit the flask with a reflux condenser and heat the mixture to
reflux for 4 hours.

e Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated
solution of sodium bicarbonate until the pH is approximately 7.

o Concentrate the mixture under reduced pressure using a rotary evaporator to remove the
ethanol.

o Extract the aqueous residue with ethyl acetate (3 x 50 mL).

+ Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield the crude product.

 Purification: The crude product can be purified by column chromatography on silica gel using
a hexane-ethyl acetate gradient to afford ethyl 3-methyl-1H-pyrazole-4-carboxylate as a

solid.
Molecular Weight ( .
Reactant Moles Equivalents
g/mol )
1,1-Dimethoxyacetone  118.13 0.1 1.0
Ethyl glyoxalate 102.09 0.1 1.0
Hydrazine hydrate 50.06 0.1 1.0

This is a representative protocol based on established chemical principles. Actual yields may

vary.
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Synthesis of a Model Fungicidal Pyrazole
Carboxamide

The pyrazole-4-carboxylate intermediate is converted to the corresponding pyrazole-4-
carboxylic acid, which is then activated and reacted with an appropriate aniline to form the final
pyrazole carboxamide.

Experimental Protocol: Synthesis of N-(2-

chlorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
Part A: Hydrolysis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Materials:

Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Sodium hydroxide

Water

Hydrochloric acid, concentrated

Procedure:

Dissolve ethyl 3-methyl-1H-pyrazole-4-carboxylate (15.4 g, 0.1 mol) in a solution of sodium
hydroxide (8.0 g, 0.2 mol) in water (100 mL).

o Heat the mixture to reflux for 2 hours.

o Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric
acid until the pH is approximately 2.

e The precipitated 3-methyl-1H-pyrazole-4-carboxylic acid is collected by filtration, washed
with cold water, and dried under vacuum.

Part B: Amide Formation

Materials:
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e 3-methyl-1H-pyrazole-4-carboxylic acid

e Thionyl chloride

o Toluene, anhydrous

e 2-Chloroaniline

e Triethylamine

¢ Dichloromethane, anhydrous

Procedure:

» Acid chloride formation: In a flame-dried round-bottom flask under a nitrogen atmosphere,
suspend 3-methyl-1H-pyrazole-4-carboxylic acid (12.6 g, 0.1 mol) in anhydrous toluene (100
mL).

e Add thionyl chloride (14.3 g, 0.12 mol) dropwise.

o Heat the mixture to reflux for 3 hours.

e Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced
pressure to obtain the crude 3-methyl-1H-pyrazole-4-carbonyl chloride.

o Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane (100 mL) and
cool in an ice bath.

 In a separate flask, dissolve 2-chloroaniline (12.8 g, 0.1 mol) and triethylamine (12.1 g, 0.12
mol) in anhydrous dichloromethane (50 mL).

e Add the aniline solution dropwise to the acid chloride solution with stirring.

 Allow the reaction to warm to room temperature and stir for 12 hours.

o Work-up: Wash the reaction mixture with 1M HCI (2 x 50 mL), saturated sodium bicarbonate
solution (2 x 50 mL), and brine (50 mL).
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
(e.g., ethanol/water) to yield N-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxamide.

Intermediate Molecular Weight ( g/mol ) Moles

3-methyl-1H-pyrazole-4-
S 126.11 0.1
carboxylic acid

2-Chloroaniline 127.57 0.1

This is a representative protocol. Actual yields may vary.

Fungicidal Activity of Pyrazole Carboxamides

Pyrazole carboxamides derived from intermediates like 3-(difluoromethyl)-1-methyl-1H-
pyrazole-4-carboxylic acid have demonstrated potent and broad-spectrum fungicidal activity.
The following table summarizes the EC50 values (in pg/mL) of a representative compound
against various plant pathogenic fungi.

Thanatep . .
. . Fusarium Fusarium
Compoun Botrytis Rhizocto Valsa horus .
. . . . . oxysporu graminea
d cinerea nia solani  mali cucumeri
m rum
s
Compound
- 2.432 2.182 1.787 1.638 6.986 6.043

Data from a study on pyrazole derivatives containing a p-trifluoromethylphenyl moiety,
demonstrating the fungicidal potential of this class of compounds.[3]

Visualization of Synthetic Pathway and Logic
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Caption: Synthetic workflow for a model pyrazole carboxamide fungicide from 1,1-
dimethoxyacetone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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